3-Hydroxysuberic acid

Description

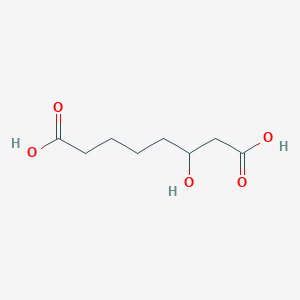

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyoctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c9-6(5-8(12)13)3-1-2-4-7(10)11/h6,9H,1-5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJZZFJXSNJKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624863 | |

| Record name | 3-Hydroxyoctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxysuberic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73141-47-6 | |

| Record name | 3-Hydroxyoctanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73141-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxysuberic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Metabolic Genesis of 3-Hydroxysuberic Acid: A Technical Guide for Researchers

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxysuberic acid (3-hydroxyoctanedioic acid) is a medium-chain hydroxydicarboxylic acid increasingly recognized for its diagnostic potential as a biomarker in various inborn errors of fatty acid metabolism. Its appearance in biological fluids, particularly urine, signals a disruption in cellular lipid oxidation pathways. Understanding the precise metabolic origin of this molecule is critical for the accurate diagnosis of these disorders and for the development of novel therapeutic interventions. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to this compound formation, offering field-proven insights into the underlying enzymatic processes, subcellular compartmentalization, and analytical methodologies required for its study. We will dissect the key roles of ω-oxidation and peroxisomal β-oxidation, present detailed experimental protocols, and discuss the clinical significance of this revealing metabolite.

Introduction: The Significance of 3-Hydroxydicarboxylic Acids

In the landscape of clinical metabolomics, dicarboxylic acids are crucial indicators of metabolic stress. Under normal physiological conditions, the β-oxidation of fatty acids in mitochondria is a highly efficient process for energy production. However, when this primary pathway is impaired—either by genetic defects in key enzymes or overwhelmed by excessive fatty acid mobilization (e.g., during fasting or diabetic ketoacidosis)—alternative routes are activated. One such critical auxiliary pathway is the ω-oxidation of fatty acids, which culminates in the production of dicarboxylic acids. These molecules are subsequently chain-shortened in the peroxisomes.

This compound is a specific intermediate of this peroxisomal pathway. Its structure, a C8 dicarboxylic acid with a hydroxyl group at the third carbon, provides a metabolic snapshot of incomplete dicarboxylic acid oxidation. Elevated levels of this compound and its homologs are hallmarks of several fatty acid oxidation disorders, including Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency[1]. Therefore, a comprehensive understanding of its formation is not merely an academic exercise but a necessity for improving diagnostic accuracy and patient monitoring.

The Core Biosynthetic Pathway: A Two-Act Metabolic Drama

The generation of this compound is a multi-step, multi-organelle process. It begins with the diversion of monocarboxylic fatty acids into the ω-oxidation pathway in the endoplasmic reticulum and concludes with incomplete β-oxidation within the peroxisomes.

Act 1: ω-Oxidation in the Endoplasmic Reticulum

When mitochondrial β-oxidation is saturated or deficient, fatty acids are shunted to the smooth endoplasmic reticulum for ω-oxidation. This pathway converts the terminal methyl (ω) group of a fatty acid into a carboxylic acid, thereby creating a dicarboxylic acid.

-

Causality of Pathway Activation: This is an adaptive overflow mechanism. The cell's primary goal is to detoxify the cytosol from excessive, potentially lipotoxic, free fatty acids. By converting them into more water-soluble dicarboxylic acids, they can be more readily metabolized in peroxisomes or excreted.

-

Key Enzymatic Steps:

-

ω-Hydroxylation: The rate-limiting step is catalyzed by cytochrome P450 monooxygenases of the CYP4A and CYP4F families. These enzymes introduce a hydroxyl group onto the terminal (ω) carbon of a fatty acid[2][3][4]. This reaction requires NADPH and molecular oxygen.

-

Oxidation to Aldehyde: The newly formed ω-hydroxy fatty acid is then oxidized to an ω-oxo fatty acid (an aldehyde) by alcohol dehydrogenase.

-

Oxidation to Carboxylic Acid: Finally, aldehyde dehydrogenase oxidizes the terminal aldehyde group to a carboxyl group, yielding a dicarboxylic acid. For this compound, the relevant precursor generated is suberic acid (octanedioic acid), which originates from medium- to long-chain fatty acids.

-

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

A simplified diagram of the ω-oxidation pathway.

Act 2: Peroxisomal β-Oxidation - The Origin of the 3-Hydroxy Signature

Dicarboxylic acids, once formed, are preferentially metabolized within peroxisomes. Unlike mitochondrial β-oxidation, which typically proceeds to completion, peroxisomal β-oxidation is often a chain-shortening process. It is during this process that this compound emerges as a key intermediate.

The dicarboxylic acid, such as suberic acid, is activated to its CoA ester (suberoyl-CoA) and enters the peroxisomal β-oxidation spiral.

-

Key Enzymatic Steps in Peroxisomal β-Oxidation:

-

Dehydrogenation: Acyl-CoA Oxidase (ACOX1) creates a double bond.

-

Hydration & Dehydrogenation: This is the crucial step for our topic. It is catalyzed by a bifunctional enzyme. In dicarboxylic acid metabolism, the L-bifunctional enzyme, Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (EHHADH) , is paramount[5][6][7][8]. EHHADH first hydrates the double bond to form 3-hydroxysuberoyl-CoA and then dehydrogenates it to 3-ketosuberoyl-CoA.

-

Thiolytic Cleavage: A thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened dicarboxylyl-CoA.

-

When this pathway is inefficient or overloaded, intermediates can accumulate. 3-Hydroxysuberoyl-CoA can be hydrolyzed to This compound and subsequently excreted. Studies in EHHADH knockout mice have shown a marked deficiency in the production of medium-chain dicarboxylic acids like suberic acid, highlighting the essential role of this enzyme in the pathway[5][6][7]. The accumulation of medium-chain 3-hydroxy-dicarboxylic acids in the urine of these knockout mice further solidifies the role of EHHADH in this process[8].

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Peroxisomal β-oxidation of suberoyl-CoA leading to this compound.

An Alternative Hypothesis: The 3-Hydroxy Fatty Acid Precursor Model

While the pathway described above is widely accepted, seminal work by Tserng and Jin proposed a compelling alternative origin for urinary 3-hydroxydicarboxylic acids[9]. Their in vitro studies using rat liver fractions suggested that these metabolites are not derived from the β-oxidation of unsubstituted dicarboxylic acids. Instead, they proposed the following sequence:

-

Mitochondrial β-oxidation of a monocarboxylic fatty acid stalls , leading to an accumulation of a 3-hydroxy monocarboxylic fatty acid intermediate (e.g., 3-hydroxydecanoic acid).

-

This 3-hydroxy fatty acid undergoes ω-oxidation in the endoplasmic reticulum, forming a long-chain 3-hydroxydicarboxylic acid (e.g., 3-hydroxydecanedioic acid).

-

This longer-chain 3-hydroxydicarboxylic acid is then chain-shortened via β-oxidation in peroxisomes and/or mitochondria to yield shorter-chain homologs, including this compound[9].

This hypothesis is supported by their identification of various 3-hydroxy monocarboxylic acids in the urine of children with elevated 3-hydroxydicarboxylic acids[9].

Expert Insight: These two models are not mutually exclusive. It is plausible that both pathways contribute to the urinary pool of this compound. The predominant pathway may depend on the specific enzymatic defect and the metabolic state of the individual. For drug development professionals, this dual-origin possibility is critical, as targeting one pathway might not fully abrogate the production of the biomarker.

Methodologies for Studying this compound Metabolism

Investigating the metabolic origin of this compound requires a combination of subcellular fractionation, enzymatic assays, and advanced analytical chemistry.

Protocol 1: Isolation of Peroxisomes from Rat Liver

This protocol is adapted from established methods using differential and density gradient centrifugation to obtain a fraction highly enriched in peroxisomes[10][11][12].

Self-Validation: The integrity and purity of the isolated fraction are validated by measuring the activity of marker enzymes. Catalase is a positive marker for peroxisomes, while succinate dehydrogenase (mitochondria) and glucose-6-phosphatase (endoplasmic reticulum) are used as negative markers.

Step-by-Step Methodology:

-

Homogenization: Perfuse rat liver with cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4) to remove blood. Mince the tissue and homogenize using a Potter-Elvehjem homogenizer with a loose-fitting pestle at low speed to minimize organelle disruption.

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 3,000 x g for 10 min) to pellet mitochondria.

-

Carefully collect the supernatant and centrifuge at a much higher speed (e.g., 25,000 x g for 20 min) to obtain a light mitochondrial-peroxisomal (LM-P) fraction pellet.

-

-

Density Gradient Centrifugation:

-

Resuspend the LM-P pellet in homogenization buffer.

-

Layer the resuspended pellet onto a pre-formed continuous density gradient. Iodixanol (OptiPrep™) gradients are often preferred over sucrose as they are iso-osmotic and less damaging to organelles[10]. A typical gradient might range from 15% to 50% iodixanol.

-

Ultracentrifuge the gradient at high speed (e.g., 100,000 x g for 1.5-2 hours).

-

Peroxisomes will band at a high density. Carefully collect the fractions from the gradient.

-

-

Validation: Assay each fraction for protein content and the activity of marker enzymes (Catalase, Succinate Dehydrogenase, Glucose-6-Phosphatase) to identify the peroxisome-enriched fraction.

Protocol 2: Assay for Peroxisomal β-Oxidation of Dicarboxylic Acids

This assay measures the chain-shortening of a dicarboxylic acid substrate by the isolated peroxisomal fraction. The rate of acetyl-CoA generation is quantified.

Causality: This functional assay directly tests the catalytic competence of the isolated organelles, confirming that the observed biochemical activity is indeed localized to the peroxisomal fraction.

Step-by-Step Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 1 mM NAD+, 0.2 mM Coenzyme A, 2 mM ATP, and 1 mM KCN (to inhibit mitochondrial respiration).

-

Substrate: Add the dicarboxylic acid substrate. To study the formation of this compound, dodecanedioic acid (C12-DCA) can be used, as its chain-shortening yields suberic and adipic acids[13]. For direct kinetic measurements, suberoyl-CoA could be synthesized and used. Radiolabeled substrates (e.g., [1-¹⁴C]-dodecanedioic acid) are often employed for sensitive detection[14].

-

Initiation: Add a known amount of protein from the isolated peroxisomal fraction to the reaction mixture and incubate at 37°C.

-

Termination & Analysis: Stop the reaction at various time points by adding perchloric acid. Neutralize the samples. The products can be analyzed in several ways:

-

Radiolabeling: If a ¹⁴C-labeled substrate is used, the amount of radiolabeled acetyl-CoA can be determined by separating it from the substrate via HPLC and quantifying with a scintillation counter[14].

-

LC-MS/MS: A more modern approach involves quantifying the formation of chain-shortened dicarboxylic acids (e.g., suberic, adipic) and 3-hydroxy intermediates using a targeted LC-MS/MS method.

-

Protocol 3: Quantification of this compound in Urine by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the analysis of urinary organic acids due to its high resolution and sensitivity.

Self-Validation: The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is critical. It co-elutes with the analyte and experiences similar extraction and derivatization efficiencies, correcting for any sample loss during preparation and ensuring accurate quantification.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw a 1 mL urine sample. Add a known amount of the stable isotope-labeled internal standard.

-

Acidify the urine to pH 1-2 with HCl.

-

Perform liquid-liquid extraction of the organic acids using a solvent like ethyl acetate. Repeat the extraction twice.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization: Organic acids are not volatile enough for GC analysis. They must be derivatized. A two-step process is common:

-

Methoximation: To protect keto groups, react the dried extract with methoxyamine hydrochloride in pyridine. This step is crucial for preventing multiple peaks from cyclic forms of keto-acids.

-

Silylation: Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat (e.g., at 70°C for 40 minutes) to convert the carboxyl and hydroxyl groups to their volatile trimethylsilyl (TMS) esters/ethers[15].

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto a GC equipped with a capillary column (e.g., DB-5MS).

-

Use a temperature program to separate the analytes.

-

The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification. Monitor specific, characteristic ions for both the native this compound-TMS derivative and its stable isotope-labeled internal standard.

-

-

Quantification: The concentration of this compound is calculated from the ratio of the peak area of the analyte to the peak area of the internal standard, by reference to a calibration curve prepared with known standards.

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext];

}

Workflow for GC-MS analysis of urinary this compound.

Data Presentation: Clinical Concentrations

The urinary concentration of this compound is a key diagnostic parameter. The following table summarizes representative concentration ranges. Note that values can vary significantly between laboratories and are typically normalized to urinary creatinine to account for dilution.

| Analyte | Condition | Specimen | Concentration Range (µmol/mmol Creatinine) | Reference |

| This compound | Healthy Controls (Fasting) | Urine | Typically low or undetectable | [1][16] |

| MCAD Deficiency (Acute) | Urine | Significantly Elevated | [1][16][17] | |

| MCAD Deficiency (Asymptomatic) | Urine | May be mildly elevated | [18] | |

| LCHAD Deficiency | Urine | Elevated | [1] | |

| Other Dicarboxylic Acidurias | Urine | Elevated | [19][20] |

Note: These are representative ranges. Clinical decisions must be based on reference intervals established by the specific testing laboratory.

Conclusion and Future Directions

The metabolic origin of this compound is a fascinating interplay between the endoplasmic reticulum and peroxisomes, serving as a crucial safety valve for cellular fatty acid homeostasis. Its presence in urine is a clear and quantifiable signal of underlying defects in mitochondrial β-oxidation. While the primary pathway involves ω-oxidation of fatty acids followed by peroxisomal chain-shortening of the resulting dicarboxylic acids, the alternative hypothesis involving ω-oxidation of 3-hydroxy fatty acids provides a vital layer of complexity that warrants further investigation.

For researchers and drug development professionals, the methodologies outlined here provide a robust framework for investigating this pathway. Future research, particularly using stable isotope labeling studies, will be instrumental in dissecting the relative contributions of the two proposed biosynthetic routes in different disease states. Such studies will not only refine our fundamental understanding of lipid metabolism but also enhance the diagnostic utility of this compound and pave the way for targeted therapeutic strategies aimed at modulating these critical metabolic pathways.

References

-

Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Metabolism, 40(7), 676-682. [Link]

-

Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. Biochemistry, 30(9), 2508-2514. [Link]

-

Al-Dhaheri, M., Al-Amoudi, M., Al-Dosari, M., Al-Hassnan, Z., Al-Zahrani, J., Tulbah, M., & Al-Dayel, F. (2023). Isolation of Peroxisomes from Frozen Liver of Rat by Differential and Iodixanol Gradient Centrifugation. Methods and Protocols, 6(3), 48. [Link]

-

Houten, S. M., Denis, S., Argmann, C. A., Jia, Y., Ferdinandusse, S., Reddy, J. K., & Wanders, R. J. (2012). Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids. Journal of Lipid Research, 53(7), 1296-1303. [Link]

-

Manner, A., & Islinger, M. (2017). Isolation of Peroxisomes from Rat Liver and Cultured Hepatoma Cells by Density Gradient Centrifugation. Methods in Molecular Biology, 1595, 1-11. [Link]

-

Appelkvist, E. L., Brunk, U., & Dallner, G. (1981). Isolation of peroxisomes from rat liver using sucrose and Percoll gradients. Journal of Biochemical and Biophysical Methods, 5(4), 203-217. [Link]

-

Leighton, F., Poole, B., Beaufay, H., Baudhuin, P., Coffey, J. W., Fowler, S., & de Duve, C. (1968). The large-scale separation of peroxisomes, mitochondria, and lysosomes from the livers of rats injected with triton WR-1339. Improved isolation procedures, automated analysis, biochemical and morphological properties of fractions. The Journal of Cell Biology, 37(2), 482-513. [Link]

-

Islinger, M., & Manner, A. (2019). Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation. In Peroxisomes (pp. 1-14). Humana, New York, NY. [Link]

-

Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxydicarboxylic acids. Biochemistry, 30(9), 2508-2514. [Link]

-

Houten, S. M., et al. (2012). Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids. Amsterdam UMC. [Link]

-

Houten, S. M., et al. (2012). Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids. ResearchGate. [Link]

-

Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxydicarboxylic acids. ACS Publications. [Link]

-

Houten, S. M., et al. (2012). Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids. Semantic Scholar. [Link]

-

Microbe Notes. (2023). Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. Microbe Notes. [Link]

-

Wikipedia. (2023). Omega oxidation. Wikipedia. [Link]

-

Houten, S. M., et al. (2019). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Journal of Lipid Research, 60(1), 4-15. [Link]

-

Komen, J. C., et al. (2008). Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids. The FASEB Journal, 22(5), 1524-1533. [Link]

-

Allen, M. (n.d.). Omega Oxidation of Fatty Acids: Steps & Significance. Allen. [Link]

-

Al-Dirbashi, O. Y., et al. (2015). A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran. Iranian journal of pediatrics, 25(4), e2034. [Link]

-

Vamecq, J., et al. (1985). The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase. Biochemical Journal, 230(3), 683-693. [Link]

-

Alves-Guerra, M. C., et al. (2020). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments, (157), e60931. [Link]

-

Jin, S. J., & Tserng, K. Y. (1990). Metabolic origins of urinary unsaturated dicarboxylic acids. Biochemistry, 29(37), 8560-8566. [Link]

-

LibreTexts Biology. (2021). 17.2: Oxidation of Fatty Acids. Biology LibreTexts. [Link]

-

Brivet, M., et al. (1995). Do criteria exist from urinary organic acids to distinguish ?-oxidation defects?. Journal of inherited metabolic disease, 18 Suppl 1, 257-260. [Link]

-

Tserng, K. Y., et al. (1995). Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children. Metabolism, 44(12), 1521-1526. [Link]

-

Xu, J., et al. (2019). Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation. Journal of Biological Chemistry, 294(2), 526-537. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-hydroxydicarboxylic aciduria (Concept Id: C4024725). NCBI. [Link]

-

Cavedon, C. T., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335. [Link]

-

Des Rosiers, C., et al. (2003). Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver. Biochemical Journal, 375(Pt 1), 1-10. [Link]

-

Parker, S. J., et al. (2019). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics. Clinical applications, 13(3), e1800115. [Link]

-

Cavedon, C. T., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. ResearchGate. [Link]

-

Salm, P., et al. (2016). LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1035, 68-76. [Link]

-

Cavedon, C. T., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of pharmaceutical and biomedical analysis, 205, 114335. [Link]

-

Rocchi, P., et al. (2000). GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. Clinical Chemistry, 46(1), 89-97. [Link]

-

Rinaldo, P., et al. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England journal of medicine, 319(20), 1308-1313. [Link]

-

JEOL Ltd. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry. JEOL. [Link]

-

Tserng, K. Y., et al. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of lipid research, 31(5), 763-771. [Link]

-

Yu, J., et al. (2020). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization. Biomedical chromatography : BMC, 34(3), e4765. [Link]

-

Tserng, K. Y., et al. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. ResearchGate. [Link]

-

Shaheen, F., et al. (2023). Urinary steroid profiling by ultra-high-performance liquid-chromatography tandem mass spectrometry: Method Validation and comparison to GC-MS. Endocrine Abstracts, 90, P331. [Link]

-

Millington, D. S., et al. (1992). Urinary Medium-Chain Acylcarnitines in Medium-Chain Acyl-CoA Dehydrogenase Deficiency, Medium-Chain Triglyceride Feeding and Valproic Acid Therapy: Sensitivity and Specificity of the Radioisotopic Exchange/High Performance Liquid Chromatography Method. Pediatric Research, 31(4), 318-323. [Link]

Sources

- 1. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. Omega oxidation - Wikipedia [en.wikipedia.org]

- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 5. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 7. researchgate.net [researchgate.net]

- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Isolation of Peroxisomes from Rat Liver and Cultured Hepatoma Cells by Density Gradient Centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation of peroxisomes from rat liver using sucrose and Percoll gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 3-hydroxydicarboxylic aciduria (Concept Id: C4024725) - MedGen - NCBI [ncbi.nlm.nih.gov]

3-Hydroxysuberic Acid: A Secondary Metabolite at the Crossroads of Fatty Acid Metabolism and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Metabolic Intermediate

3-Hydroxysuberic acid, systematically known as 3-hydroxyoctanedioic acid, is a medium-chain hydroxy-dicarboxylic acid that has emerged from the background of metabolic pathways to become a molecule of significant interest in the study of human health and disease.[1][2][3] As a secondary metabolite, it is not directly involved in the primary life-sustaining processes of an organism but rather serves more nuanced roles, potentially in signaling and as a byproduct of metabolic dysregulation.[1] This guide provides a comprehensive technical overview of this compound, from its biochemical origins to its clinical significance and the analytical methodologies required for its study.

The Biosynthetic Pathway: A Tale of Two Organelles

The formation of this compound is a multi-step process that spans two cellular compartments: the endoplasmic reticulum and the peroxisome. It begins with the incomplete beta-oxidation of fatty acids in the mitochondria, leading to the formation of 3-hydroxy fatty acids. These intermediates are then shunted into an alternative catabolic route.

Step 1: Omega-Oxidation in the Endoplasmic Reticulum

The initial and rate-limiting step in the formation of dicarboxylic acids is the omega (ω)-oxidation of 3-hydroxy fatty acids. This reaction is catalyzed by a specific family of cytochrome P450 enzymes, the CYP4F subfamily, located in the endoplasmic reticulum.[4] These monooxygenases introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid, which is subsequently oxidized to a carboxylic acid, forming a 3-hydroxy dicarboxylic acid.[5] Among the CYP4F isoforms, CYP4F11 has been identified as having a significant role in the metabolism of 3-hydroxy fatty acids.

Step 2: Peroxisomal Beta-Oxidation

The newly formed long-chain 3-hydroxy dicarboxylic acids are then transported to peroxisomes for chain shortening via beta-oxidation.[4][6][7] This process is enzymatically distinct from mitochondrial beta-oxidation and involves a specific set of peroxisomal enzymes.[8] The key enzymes in the peroxisomal beta-oxidation of dicarboxylic acids are:

-

Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first, rate-limiting step, introducing a double bond between the alpha and beta carbons.[8][9]

-

L-Bifunctional Protein (LBP) / D-Bifunctional Protein (DBP): These proteins exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, hydrating the double bond and then oxidizing the resulting hydroxyl group.[6][8]

-

Peroxisomal Thiolase: This enzyme cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened dicarboxylic acyl-CoA.[6][8]

This cycle repeats until the dicarboxylic acid is shortened to this compound (a C8 dicarboxylic acid).

Physiological and Pathophysiological Significance

The presence and concentration of this compound in biological fluids can be indicative of an individual's metabolic state.

A Marker of Metabolic Stress and Fatty Acid Oxidation Disorders

Elevated levels of this compound and other 3-hydroxydicarboxylic acids are a hallmark of impaired mitochondrial fatty acid beta-oxidation.[10][11] In conditions where this primary energy-generating pathway is compromised, the flux of fatty acids is diverted to the auxiliary omega-oxidation pathway, leading to an accumulation of dicarboxylic acids.[12]

One of the most well-documented associations is with Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency .[13][14][15] In this genetic disorder, the impaired mitochondrial beta-oxidation of long-chain fatty acids leads to a significant increase in the urinary excretion of 3-hydroxydicarboxylic acids, including this compound.[10] Therefore, the analysis of urinary organic acids is a crucial diagnostic tool for this and other related disorders.

| Condition | Associated Findings | Reference |

| Healthy Individuals (Fasting) | Low levels of urinary 3-hydroxydicarboxylic acids | [10] |

| LCHAD Deficiency | Markedly elevated urinary 3-hydroxydicarboxylic acids | [10][13][14][15] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Lower ratios of C6 and C8 to C10 3-hydroxydicarboxylic acids | [10] |

Potential Role in Cellular Signaling

While the role of this compound as a signaling molecule is an area of active investigation, other hydroxy fatty acids have been identified as ligands for G protein-coupled receptors (GPCRs), suggesting a potential signaling function.[16][17] For instance, 3-hydroxybutyrate is a known ligand for the hydroxycarboxylic acid receptor 2 (HCAR2).[18] Given the structural similarity, it is plausible that this compound could interact with one or more of the hydroxycarboxylic acid receptors (HCAR1, HCAR2, HCAR3) or other orphan GPCRs, thereby influencing cellular processes. Further research is required to elucidate any such signaling pathways.

Analytical Methodologies: A Practical Guide

Accurate and sensitive quantification of this compound in biological matrices is essential for both clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation: The Critical First Step

The analysis of organic acids from biological fluids such as urine or plasma requires a robust sample preparation protocol to remove interfering substances and to derivatize the analytes for optimal chromatographic separation and detection.

Step-by-Step Urine Sample Preparation for GC-MS Analysis

-

Internal Standard Spiking: To a 1 mL aliquot of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).

-

Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate to isolate the organic acids.

-

Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

-

Derivatization: The dried residue is then derivatized to increase the volatility and thermal stability of the organic acids. A common method is trimethylsylilation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides excellent chromatographic resolution and mass spectral information for the identification and quantification of this compound.

Typical GC-MS Parameters

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the various organic acids. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Detection Mode: Selected Ion Monitoring (SIM) is often used for targeted quantification to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers an alternative with often simpler sample preparation (e.g., protein precipitation followed by derivatization) and high sensitivity and specificity.

Typical LC-MS/MS Parameters

-

Chromatography: Reversed-phase or mixed-mode chromatography.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.

Chemical Synthesis: Enabling Research

The availability of pure this compound as a standard is crucial for accurate quantification in biological samples. While not widely commercially available, its synthesis can be achieved through organic chemistry routes. A common approach involves the use of a suitable starting material with the required carbon backbone, followed by the introduction of the hydroxyl and carboxylic acid functionalities. One potential route could involve the asymmetric hydrogenation of a corresponding keto-ester precursor to introduce the chiral hydroxyl group, followed by hydrolysis to the diacid. The development of robust and scalable synthetic methods is an important area for advancing research on this molecule.

Future Directions and Unanswered Questions

The study of this compound is a rapidly evolving field. While its role as a biomarker for certain metabolic disorders is well-established, several key questions remain:

-

Signaling Functions: Does this compound act as a signaling molecule, and if so, what are its receptors and downstream pathways?

-

Role in Cancer: What is the precise role of this compound in the metabolic reprogramming of cancer cells?

-

Therapeutic Potential: Could modulating the levels of this compound have therapeutic benefits in metabolic diseases or cancer?

-

Quantitative Reference Ranges: The establishment of robust reference ranges for this compound in various populations is needed for its broader clinical application.

Conclusion

This compound, once considered a minor metabolic byproduct, is now recognized as a significant player in the intricate network of fatty acid metabolism. Its elevation in fatty acid oxidation disorders underscores its diagnostic value, while its potential role in cellular signaling opens up new avenues for research. As analytical techniques become more sensitive and our understanding of metabolic pathways deepens, the full significance of this compound in health and disease will undoubtedly be further illuminated.

References

-

Ferdinandusse, S., Denis, S., van Roermund, C. W., Wanders, R. J., & Dacremont, G. (2004). Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids. Journal of Lipid Research, 45(6), 1104–1111. [Link]

-

Vamecq, J., & Draye, J. P. (1988). The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase. Biomedical and environmental mass spectrometry, 15(6), 345–351. [Link]

-

Houten, S. M., & Wanders, R. J. (2010). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Cellular and Molecular Life Sciences, 67(8), 1243–1255. [Link]

-

van Veldhoven, P. P. (1991). Metabolic aspects of peroxisomal beta-oxidation. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1085(2), 141-158. [Link]

-

ResearchGate. (n.d.). Peroxisomal β-oxidation pathways, including different enzymes and transporters. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of quantitative analysis of selected 3‐hydroxycarboxylic acids in human blood serum. Retrieved from [Link]

-

Healthmatters.io. (n.d.). 3-Hydroxysebacic - Organic Acids, Comprehensive, Quantitative. Retrieved from [Link]

-

Brivet, M., Vianey-Saban, C., Guffon, N., & Divry, P. (1995). Do criteria exist from urinary organic acids to distinguish beta-oxidation defects?. Journal of inherited metabolic disease, 18(3), 257–260. [Link]

-

Barca, E., Emmanuele, V., & DiMauro, S. (2018). The urinary organic acids profile in single large-scale mitochondrial DNA deletion disorders. Clinica chimica acta; international journal of clinical chemistry, 485, 23–29. [Link]

-

Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000325). Retrieved from [Link]

-

MSD Manual Professional Edition. (n.d.). Beta-Oxidation Cycle Disorders. Retrieved from [Link]

-

Details about three fatty acid oxidation pathways occurring in man. (n.d.). Retrieved from [Link]

-

GeneReviews®. (2022). Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound this compound (FDB021951). Retrieved from [Link]

-

Tserng, K. Y., & Jin, S. J. (1993). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. The Journal of nutritional biochemistry, 4(11), 642–649. [Link]

-

ResearchGate. (n.d.). Urinary organic acids profile with evident increasing in 3-hydroxy-isovaleric, 3-methylglutaric, glutaric, 3-methyl-glutaconic, 3-hydroxy-3-methyl-glutaric acids and 3-methyl-crotonyl-glicine. Retrieved from [Link]

-

GeneReviews®. (2022). Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. Retrieved from [Link]

-

Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. Biochemistry, 30(9), 2508–2514. [Link]

-

Reddy, P. G., & Reddy, P. M. (2014). Methods for hydroxamic acid synthesis. Current organic chemistry, 18(11), 1436–1454. [Link]

- Google Patents. (n.d.). CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.

-

StatPearls. (2023). Biochemistry, Fatty Acid Oxidation. Retrieved from [Link]

-

Newman, J. C., & Verdin, E. (2017). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Trends in endocrinology and metabolism: TEM, 28(12), 839–850. [Link]

-

Duranton, F., Cohen, G., De Smet, R., Rodriguez-Ortiz, M., & Vanholder, R. (2012). Normal and pathologic concentrations of uremic toxins. Journal of the American Society of Nephrology, 23(7), 1258–1270. [Link]

-

MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis routes for 3-hydroxypropionic acid from renewable sources. Retrieved from [Link]

-

Mardiguian, S., Ruiz, M., & Le Stunff, H. (2018). Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes. Diabetes, 67(8), 1545–1553. [Link]

- Google Patents. (n.d.). WO2022226190A1 - Synthesis of 3-hydroxypropionic acid via hydration of acetylenecarboxylic acid.

-

PubChem. (n.d.). 3-Hydroxyoctanedioic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxyhippuric acid (HMDB0006116). Retrieved from [Link]

-

Jang, C., Oh, S. F., & Wada, S. (2019). Actions of chronic physiological 3-hydroxyisobuterate treatment on mitochondrial metabolism and insulin signaling in myotubes. The Journal of nutritional biochemistry, 65, 107–114. [Link]

-

ResearchGate. (n.d.). Organic acid concentrations in healthy and pathological urines. Retrieved from [Link]

-

Hauser, A. S., Attwood, M. M., & Rask-Andersen, M. (2017). G protein-coupled receptors: structure- and function-based drug discovery. Cell, 170(1), 22–25. [Link]

-

Różańska, D., & Reguła, J. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. International journal of molecular sciences, 22(5), 2695. [Link]

-

D'Archivio, M., Santangelo, C., & Scazzocchio, B. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Current medicinal chemistry, 21(23), 2664–2671. [Link]

-

Sjögren, J., Magnusson, J., & Broberg, A. (2008). Antifungal 3-hydroxy fatty acids from Lactobacillus plantarum MiLAB 14. Applied and environmental microbiology, 74(24), 7769–7772. [Link]

-

Roland, A. V., & St-Pierre, D. H. (2023). Versatile lactate signaling via HCAR1: a multifaceted GPCR involved in many biological processes. American journal of physiology. Cell physiology, 325(6), C1447–C1458. [Link]

-

Barker, J. L., & Frost, J. W. (2001). Microbial synthesis of p-hydroxybenzoic acid from glucose. Biotechnology and bioengineering, 76(4), 376–390. [Link]

-

Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2009). The molecular basis of G-protein-coupled receptor activation. Nature, 459(7245), 356–363. [Link]

-

Inoue, A., Raimondi, F., & Kadji, F. M. N. (2019). Illuminating G-Protein-Coupling Selectivity of GPCRs. Cell, 177(7), 1933–1947.e25. [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000325) [hmdb.ca]

- 2. Showing Compound this compound (FDB021951) - FooDB [foodb.ca]

- 3. 3-Hydroxyoctanedioic acid | C8H14O5 | CID 22328017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Hydroxysebacic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Beta-Oxidation Cycle Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 14. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Synthesis Pathways of 3-Hydroxysuberic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxysuberic acid, also known as 3-hydroxyoctanedioic acid, is a medium-chain 3-hydroxydicarboxylic acid that serves as a significant metabolite in fatty acid metabolism.[1][2] Its endogenous synthesis is intricately linked to the interplay between two key cellular processes: omega (ω)-oxidation in the endoplasmic reticulum and beta (β)-oxidation within peroxisomes. The presence and concentration of this compound in biological fluids, particularly urine, can be indicative of metabolic status and may be altered in certain inborn errors of fatty acid oxidation.[3][4][5] This guide provides a comprehensive overview of the biosynthetic pathways leading to this compound, details the key enzymatic players, and offers field-proven experimental protocols for its study.

Introduction: The Significance of this compound

This compound is a dicarboxylic acid metabolite that arises from the incomplete oxidation of fatty acids. While typically present at low levels, its excretion can be significantly elevated under conditions of increased fatty acid mobilization, such as fasting, or when the primary fatty acid catabolism pathway, mitochondrial β-oxidation, is impaired.[3][4] As such, the study of this compound and its metabolic precursors provides a valuable window into cellular lipid metabolism and can be a diagnostic marker for certain metabolic disorders.[3][5] Understanding its synthesis is crucial for researchers in metabolic diseases, drug development professionals targeting fatty acid oxidation pathways, and scientists investigating lipid homeostasis.

The Biosynthetic Pathway: A Two-Compartment Process

The endogenous synthesis of this compound is not a direct, linear pathway but rather the product of a coordinated effort between two subcellular compartments: the endoplasmic reticulum and the peroxisome. The overall process begins with the ω-oxidation of a 3-hydroxy monocarboxylic acid, followed by the chain-shortening of the resulting 3-hydroxydicarboxylic acid via peroxisomal β-oxidation.[1][3][4]

Step 1: Omega (ω)-Oxidation in the Endoplasmic Reticulum

Omega-oxidation serves as an alternative route for fatty acid metabolism, particularly for medium-chain fatty acids, or when β-oxidation is defective.[6][7] This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid.[6][8] In the context of this compound synthesis, the initial substrate is a 3-hydroxy monocarboxylic acid with a carbon chain longer than ten carbons.[3]

The key enzymatic machinery for ω-oxidation resides in the smooth endoplasmic reticulum and is centered around the cytochrome P450 (CYP) monooxygenase system .[9][10][11] Specifically, members of the CYP4A and CYP4F subfamilies act as fatty acid ω-hydroxylases.[8][12][13]

The process unfolds in three main reactions:

-

Hydroxylation: A hydroxyl group is introduced at the ω-carbon of the 3-hydroxy fatty acid. This reaction is catalyzed by a CYP450 ω-hydroxylase and requires molecular oxygen (O₂) and the reducing power of NADPH, which is supplied by NADPH-cytochrome P450 reductase.[4][8]

-

Oxidation to an Aldehyde: The newly formed ω-hydroxy group is then oxidized to an aldehyde by an alcohol dehydrogenase.[7]

-

Oxidation to a Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a long-chain 3-hydroxydicarboxylic acid.[7]

Step 2: Peroxisomal β-Oxidation

The long-chain 3-hydroxydicarboxylic acid synthesized in the endoplasmic reticulum is subsequently transported to peroxisomes for chain-shortening via β-oxidation.[13][14] Peroxisomes are specialized in the β-oxidation of very long-chain fatty acids and dicarboxylic acids.[9][13][14]

The process involves a series of enzymatic reactions that sequentially remove two-carbon units (acetyl-CoA) from the carboxyl end of the dicarboxylyl-CoA ester.[13] This cycle is repeated until the carbon chain is shortened to produce this compound (3-hydroxyoctanedioic acid).

The key enzymes in peroxisomal β-oxidation of dicarboxylic acids include:

-

Acyl-CoA Oxidase (ACOX): Catalyzes the first and rate-limiting step, introducing a double bond.[13][15]

-

Bifunctional Protein (LBP and DBP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[9][14]

-

Thiolase: Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a chain-shortened dicarboxylyl-CoA.[14]

Experimental Workflows

The study of this compound synthesis requires a multi-faceted approach, encompassing the analysis of the final product in biological fluids and the characterization of the enzymatic activities involved in its formation.

Quantification of this compound in Urine by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of organic acids in urine due to its high sensitivity and specificity.[2][14][16]

Protocol:

-

Sample Preparation:

-

Extraction:

-

To a defined volume of urine, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or a combination of solvents to isolate the organic acids.[5]

-

-

Derivatization:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatize the dried extract to increase the volatility of the organic acids for GC analysis. A common method is two-step derivatization involving methoximation followed by silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][17]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and a temperature gradient program to separate the organic acids.

-

Operate the mass spectrometer in full scan mode to identify the compounds based on their mass spectra and retention times.

-

For quantification, selective ion monitoring (SIM) can be used for higher sensitivity.[16]

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound by comparing its mass spectrum and retention time to that of an authentic standard.

-

Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

-

In Vitro ω-Hydroxylase Activity Assay

This assay measures the activity of the CYP450 enzymes responsible for the initial hydroxylation step in the synthesis pathway.

Protocol:

-

Microsome Isolation:

-

Assay Reaction:

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer (pH 7.4)

-

The substrate (a suitable 3-hydroxy monocarboxylic acid)

-

The isolated liver microsomes

-

An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary reducing equivalents for the CYP450 enzymes.[8][11]

-

-

Initiate the reaction by adding the NADPH-generating system and incubate at 37°C.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction at various time points by adding a strong acid or an organic solvent.

-

Extract the hydroxylated product from the reaction mixture using an appropriate organic solvent.

-

-

Product Analysis:

-

Analyze the extracted product by GC-MS or LC-MS/MS to quantify the formation of the ω-hydroxylated 3-hydroxy fatty acid.

-

Peroxisomal β-Oxidation Assay

This assay measures the chain-shortening of a long-chain 3-hydroxydicarboxylic acid in a peroxisome-enriched fraction or in cultured cells.

Protocol (using cultured fibroblasts):

-

Cell Culture:

-

Substrate Incubation:

-

Incubate the cultured fibroblasts with a labeled long-chain 3-hydroxydicarboxylic acid substrate (e.g., ¹⁴C-labeled or stable isotope-labeled).

-

-

Measurement of β-Oxidation:

Quantitative Data Summary

| Analyte/Activity | Biological Matrix/System | Typical Method | Key Findings |

| This compound | Urine | GC-MS | Elevated levels in fasting and fatty acid oxidation disorders.[3][4] |

| ω-Hydroxylase Activity | Liver Microsomes | In vitro assay with GC-MS or LC-MS/MS | Catalyzed by CYP4A and CYP4F subfamilies.[8][12] |

| Peroxisomal β-Oxidation | Cultured Fibroblasts | Stable isotope-labeled substrate with GC-MS | Responsible for the chain-shortening of dicarboxylic acids.[9][13][14] |

Conclusion

The endogenous synthesis of this compound is a testament to the intricate and compartmentalized nature of fatty acid metabolism. By integrating ω-oxidation in the endoplasmic reticulum and β-oxidation in peroxisomes, the cell can process and catabolize a wide range of lipid molecules. The study of this pathway and its metabolites not only enhances our fundamental understanding of cellular metabolism but also provides valuable tools for the diagnosis and investigation of metabolic diseases. The experimental protocols outlined in this guide offer a robust framework for researchers and clinicians to explore the nuances of this compound synthesis and its role in health and disease.

References

- Stiborova, M., et al. (1995). Experimental approaches to evaluate activities of cytochromes P450 3A.

-

Glycoscience Protocols (2021). Preparation of mouse liver microsome. NCBI. [Link]

-

Hama, H. (2007). A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry. PubMed. [Link]

-

Ferdinandusse, S., et al. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids. PubMed. [Link]

- Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. [Source not fully provided, general methodology discussed]

-

Vamecq, J., et al. (1988). The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase. PubMed. [Link]

-

Yu, J., et al. (2025). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization. ResearchGate. [Link]

-

Nakashima, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

-

van der Meer, G. T., et al. (2017). Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. PubMed. [Link]

-

Wanders, R. J., et al. (1995). Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts. PubMed. [Link]

-

Chu, C., et al. (1994). Estimation of peroxisomal beta-oxidation in rat heart by a direct assay of acyl-CoA oxidase. Sci-Hub. [Link]

-

Tserng, K. Y., et al. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. PubMed. [Link]

-

Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. [Link]

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Source not fully provided, general review]

- MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Source not fully provided, general guidelines]

-

Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. PubMed. [Link]

-

Olivier, A., et al. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. PubMed. [Link]

-

Cytochrome P450 omega hydroxylase. Wikipedia. [Link]

-

Olivier, A., et al. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. NIH. [Link]

-

Olivier, A., et al. (2023). Optimising a urinary extraction method for non-targeted GC–MS metabolomics. PMC - NIH. [Link]

-

Christmas, P. (2012). Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer. PMC - PubMed Central. [Link]

-

Yamada, H. (2011). The biological significance of ω-oxidation of fatty acids. PMC - NIH. [Link]

-

Bioaccessibility and Oxidative Stability of Omega-3 Fatty Acids in Supplements, Sardines and Enriched Eggs Studied Using a Static In Vitro Gastrointestinal Model. MDPI. [Link]

Sources

- 1. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 5. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP2C19 Activity Assay Kit (Fluorometric) (ab211072) is not available | Abcam [abcam.com]

- 11. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 12. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sci-hub.ru [sci-hub.ru]

- 16. metbio.net [metbio.net]

- 17. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analysis of 3-Hydroxysuberic Acid in Human Urine and Plasma: A Technical Guide for Researchers

Introduction: Unveiling the Significance of a Key Metabolic Intermediate

3-Hydroxysuberic acid, a medium-chain 3-hydroxydicarboxylic acid, has emerged as a critical biomarker in the study of human metabolism, particularly in the context of inherited metabolic disorders. Its presence and concentration in biological fluids such as urine and plasma provide a window into the intricate workings of fatty acid oxidation. This technical guide offers an in-depth exploration of this compound, from its biochemical origins and clinical relevance to the state-of-the-art analytical methodologies for its precise quantification. Designed for researchers, clinicians, and professionals in drug development, this document provides the foundational knowledge and practical insights necessary to accurately measure and interpret the levels of this important metabolite.

Biochemical Genesis and Clinical Importance of this compound

This compound is not a product of the primary beta-oxidation pathway but rather arises from an alternative route known as omega-oxidation.[1][2] This pathway becomes particularly active when the conventional beta-oxidation of fatty acids is impaired. The metabolic cascade leading to the formation of this compound is a multi-step process that primarily occurs in the liver.

The clinical significance of this compound is most pronounced in the diagnosis and monitoring of inherited disorders of fatty acid oxidation. In these conditions, genetic defects in specific enzymes lead to a blockage in the beta-oxidation spiral, causing an accumulation of upstream metabolites. The body then reroutes these intermediates through the omega-oxidation pathway, leading to an increased production and excretion of 3-hydroxydicarboxylic acids, including this compound.[2]

Two of the most well-characterized disorders associated with elevated this compound levels are:

-

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This is a severe disorder affecting the breakdown of long-chain fatty acids.[3][4][5][6] Patients with LCHAD deficiency often present with hypoketotic hypoglycemia, cardiomyopathy, and rhabdomyolysis.[4][5] The diagnosis of LCHAD deficiency is supported by the finding of elevated levels of long-chain 3-hydroxyacylcarnitines in plasma and a characteristic pattern of 3-hydroxydicarboxylic acids in urine.[6][7]

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is one of the most common inherited metabolic disorders and affects the oxidation of medium-chain fatty acids.[8][9][10] While the primary diagnostic marker for MCAD deficiency is the accumulation of octanoylcarnitine in plasma, analysis of urinary organic acids, including 3-hydroxydicarboxylic acids, can provide additional diagnostic information, particularly during metabolic crises.[2][8][9]

The following diagram illustrates the metabolic pathway leading to the formation of this compound:

Quantitative Analysis of this compound: A Comparative Overview

The accurate quantification of this compound in urine and plasma is crucial for the diagnosis and management of fatty acid oxidation disorders. While specific reference ranges can vary between laboratories, the following table provides a general overview of the expected levels in healthy individuals versus those with LCHAD and MCAD deficiency.

| Analyte | Matrix | Healthy Individuals | LCHAD Deficiency | MCAD Deficiency |

| This compound | Urine | Low to undetectable | Significantly elevated | Moderately elevated |

| Other 3-OH Dicarboxylic Acids | Urine | Low to undetectable | Elevated (C10-C14) | Elevated (C6-C10) |

Analytical Methodologies: A Step-by-Step Guide

The analysis of this compound in biological matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Both techniques offer high sensitivity and specificity, but each has its own set of advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Urinary this compound

GC-MS is a robust and well-established technique for the analysis of organic acids in urine. The following protocol outlines a typical workflow for the analysis of this compound.

Rationale for Derivatization in GC-MS: this compound, with its two carboxylic acid groups and one hydroxyl group, is a polar and non-volatile compound. To make it suitable for GC analysis, it must be chemically modified through derivatization. This process replaces the active hydrogens on the carboxyl and hydroxyl groups with non-polar, thermally stable groups, typically trimethylsilyl (TMS) ethers and esters. This increases the volatility of the analyte, allowing it to be vaporized in the GC inlet and travel through the analytical column.

Step-by-Step Protocol for GC-MS Analysis:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Transfer a 1 mL aliquot of urine to a glass tube.

-

Add an internal standard (e.g., a stable isotope-labeled analog of a dicarboxylic acid) to each sample to correct for variations in extraction efficiency and instrument response.

-

Acidify the urine to a pH of approximately 1-2 with hydrochloric acid. This protonates the carboxylic acid groups, making them less water-soluble and more amenable to extraction into an organic solvent.

-

-

Liquid-Liquid Extraction:

-

Add 3 mL of ethyl acetate to the acidified urine sample. Ethyl acetate is a commonly used solvent for extracting organic acids from aqueous matrices due to its polarity and ability to form a distinct layer from water.

-

Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of the organic acids into the ethyl acetate layer.

-

Centrifuge the sample at 2000 x g for 5 minutes to separate the organic and aqueous phases.

-

Carefully transfer the upper ethyl acetate layer to a clean glass tube.

-

Repeat the extraction process with a fresh 3 mL aliquot of ethyl acetate and combine the organic extracts. This two-step extraction maximizes the recovery of the analytes.

-

-

Drying and Derivatization:

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen gas at 40-50°C. This removes the solvent without degrading the analytes.

-

To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. BSTFA is a powerful silylating agent, and TMCS acts as a catalyst. Pyridine serves as a solvent and acid scavenger.

-

Cap the tube tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used. The stationary phase of this column is well-suited for separating a wide range of derivatized organic acids based on their boiling points.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. This temperature gradient allows for the separation of a wide range of organic acids with varying volatilities.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound and the internal standard.

-

-

The following diagram provides a visual representation of the GC-MS analytical workflow:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Plasma this compound

LC-MS/MS has become the preferred method for the analysis of many small molecules in biological fluids due to its high sensitivity, specificity, and throughput.

Rationale for Chromatographic Choices in LC-MS/MS: For the analysis of polar compounds like this compound, reversed-phase chromatography is commonly employed. A C18 column is a good starting point as it provides hydrophobic retention suitable for a wide range of analytes.[11][12] The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid). The acidic modifier helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention on the reversed-phase column.[13]

Step-by-Step Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

Thaw frozen plasma samples to room temperature and vortex.

-

To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard. Acetonitrile is a protein precipitation agent; adding it in a 3:1 ratio effectively removes proteins from the plasma that would otherwise interfere with the analysis.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

-

Derivatization (Optional but Recommended for Enhanced Sensitivity):

-

While direct analysis is possible, derivatization can significantly improve the ionization efficiency and sensitivity of dicarboxylic acids in electrospray ionization. A common approach is esterification with butanolic HCl to form dibutyl esters.[1][2][14]

-

Evaporate the supernatant to dryness under nitrogen.

-

Add 100 µL of 3N butanolic HCl and heat at 60°C for 15 minutes.

-

Evaporate to dryness again and reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the prepared sample into the LC-MS/MS system.

-

LC Conditions:

-

Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice. The smaller particle size provides higher resolution and efficiency.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode depending on the derivatization strategy. For underivatized acids, negative mode is preferred. For butylated esters, positive mode is used.

-

Data Acquisition: Multiple Reaction Monitoring (MRM). This highly specific technique involves monitoring a specific precursor-to-product ion transition for each analyte and internal standard. The precursor ion is the mass of the analyte of interest, and the product ion is a characteristic fragment generated by collision-induced dissociation in the mass spectrometer. This provides a high degree of certainty in analyte identification and quantification.

-

-

Conclusion: A Powerful Tool in Metabolic Research and Clinical Diagnostics

The analysis of this compound in urine and plasma is a powerful tool for the investigation of fatty acid metabolism and the diagnosis of inherited metabolic disorders. By understanding its biochemical origins and the nuances of the analytical methodologies, researchers and clinicians can effectively utilize this biomarker to gain valuable insights into disease pathophysiology and to guide patient management. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to equip scientists with the knowledge necessary to implement robust and reliable methods for the quantification of this compound in their own laboratories. As our understanding of metabolic pathways continues to grow, the importance of precise and accurate measurement of key intermediates like this compound will undoubtedly continue to expand.

References

-

Jin, S. J., & Hoppel, C. L. (1989). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. PubMed. [Link]

-

Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. PubMed. [Link]

-